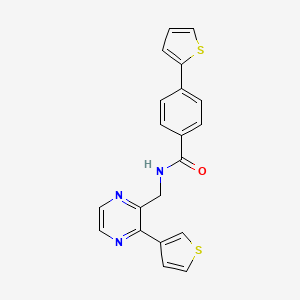
(3-Nitro-4-phenoxyphenyl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitro-4-phenoxyphenyl)methyl benzoate is an organic compound with the molecular formula C20H15NO5. It is characterized by the presence of a nitro group, a phenoxy group, and a benzoate ester. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-4-phenoxyphenyl)methyl benzoate typically involves the esterification of (3-nitro-4-phenoxyphenyl)methanol with benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-4-phenoxyphenyl)methyl benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield (3-nitro-4-phenoxyphenyl)methanol and benzoic acid in the presence of an acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide or potassium hydroxide in an organic solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Reduction: (3-Amino-4-phenoxyphenyl)methyl benzoate.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: (3-Nitro-4-phenoxyphenyl)methanol and benzoic acid.
Scientific Research Applications
(3-Nitro-4-phenoxyphenyl)methyl benzoate is utilized in various scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Pharmaceutical Research: Potentially as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of (3-Nitro-4-phenoxyphenyl)methyl benzoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical interactions. The phenoxy group can engage in aromatic interactions, while the benzoate ester can be hydrolyzed to release benzoic acid, which has known biological activity.
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-4-phenoxyphenyl)methanol: Similar structure but lacks the benzoate ester group.
(3-Amino-4-phenoxyphenyl)methyl benzoate: The reduced form of (3-Nitro-4-phenoxyphenyl)methyl benzoate.
(4-Phenoxyphenyl)methyl benzoate: Lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both a nitro group and a benzoate ester, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
(3-nitro-4-phenoxyphenyl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(16-7-3-1-4-8-16)25-14-15-11-12-19(18(13-15)21(23)24)26-17-9-5-2-6-10-17/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATJHTRAQUAJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC(=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2814062.png)

![rac-(5R,7S)-5,7-dimethyl-1H,2H,4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B2814064.png)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-chlorobenzamide](/img/structure/B2814065.png)
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814067.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B2814070.png)


![N-(4-methylbenzyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814076.png)
![[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl][(pyridin-3-yl)methyl]amine dihydrochloride](/img/structure/B2814077.png)
![3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid](/img/structure/B2814080.png)
![4-(dimethylsulfamoyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B2814081.png)
![1-(5-chloro-2-methylphenyl)-N-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2814082.png)
